4-Chloronicotinonitrile hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H4Cl2N2 |
|---|---|
Molecular Weight |
175.01 g/mol |
IUPAC Name |
4-chloropyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H3ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H;1H |
InChI Key |
CWICOGIYSMCICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloronicotinonitrile Hydrochloride
Established Synthetic Pathways
Direct Halogenation Approaches
Direct chlorination of a pyridine-based starting material is a fundamental approach to introduce the chlorine atom onto the pyridine (B92270) ring. The reactivity of the pyridine ring can be influenced by the presence of other substituents and the choice of chlorinating agent. For instance, the chlorination of pyridine itself can be challenging and often leads to a mixture of products. However, starting with a pre-functionalized pyridine can offer better regioselectivity. The use of reagents like sulfuryl chloride or phosphorus oxychloride in the presence of a suitable catalyst or under specific reaction conditions can facilitate the direct introduction of a chlorine atom at the 4-position. google.com The stability of the resulting 4-chloropyridine (B1293800) can be a concern, and it is often isolated as its more stable hydrochloride salt. researchgate.netgoogle.com
A common strategy involves the chlorination of 4-hydroxypyridine (B47283) using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) to yield 4-chloropyridine, which can then be further functionalized. researchgate.net Another approach involves the reaction of N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride with a chlorinating agent. google.com
| Starting Material | Chlorinating Agent | Product | Reference |
| Pyridine | Sulfuryl chloride/Phosphorus oxychloride | 4-Chloropyridine | google.com |
| 4-Hydroxypyridine | PCl5 or POCl3 | 4-Chloropyridine | researchgate.net |
| N-(4-pyridyl) pyridinium chloride hydrochloride | Hydrogen chloride | 4-Chloropyridine hydrochloride | google.com |
Cyanation Reactions in Pyridine Synthesis
The introduction of the nitrile group (cyanation) is a key step in the synthesis of 4-chloronicotinonitrile. This can be achieved through various methods, often involving the displacement of a suitable leaving group with a cyanide source. A common precursor is a halogenated pyridine, where the halogen at the 3-position is substituted by a cyanide ion. The use of metal cyanides, such as potassium cyanide or zinc cyanide, is prevalent in these reactions. researchgate.netorganic-chemistry.org
The Reissert-Henze reaction provides a classic method for the cyanation of pyridine N-oxides. thieme-connect.de In this reaction, the pyridine N-oxide is activated with an acylating agent, followed by nucleophilic attack of a cyanide ion. This methodology can be adapted to produce 2-cyanopyridines. thieme-connect.de While not a direct route to 4-chloronicotinonitrile, the principles of activating the pyridine ring for cyanation are relevant.
More recently, electrochemical methods have been explored for decarboxylative cyanation, where 4-cyanopyridine (B195900) itself can act as a versatile nitrile source under catalyst-free conditions. nih.govresearchgate.net This highlights the evolving landscape of cyanation chemistry.
| Precursor | Cyanating Agent | Key Feature | Reference |
| Halogenated Pyridine | Metal Cyanides (KCN, Zn(CN)₂) | Nucleophilic substitution | researchgate.netorganic-chemistry.org |
| Pyridine N-oxide | Acylating agent + Cyanide | Reissert-Henze reaction | thieme-connect.de |
| Carboxylic Acids | 4-Cyanopyridine (electrochemical) | Decarboxylative cyanation | nih.govresearchgate.net |
Precursor-based Synthetic Routes (e.g., from 4-amino-2-chloronicotinonitrile)
Synthesizing 4-chloronicotinonitrile from a more complex, pre-functionalized precursor is a common and often highly effective strategy. A notable example is the synthesis starting from 4-amino-2-chloropyridine (B126387). This precursor can be synthesized through various methods, including the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.comgoogle.com An improved large-scale synthesis of 2-amino-4-chloropyridine (B16104) has also been reported. semanticscholar.org
The amino group in 4-amino-2-chloropyridine can be diazotized and subsequently replaced with a cyano group via a Sandmeyer-type reaction. This approach offers a reliable method to introduce the nitrile functionality at the desired position.
Another related precursor is 4-amino-2-chloronicotinaldehyde. A patented method describes its preparation from 2-chloro-4-fluoropyridine, which is first formylated and then reacted with ammonia. google.com This aldehyde can then be converted to the corresponding nitrile.
| Precursor | Key Transformation | Resulting Intermediate/Product | Reference |
| 4-Amino-2-chloropyridine | Diazotization followed by Sandmeyer reaction | 4-Chloronicotinonitrile | chemicalbook.comgoogle.comsemanticscholar.org |
| 2-Chloro-4-fluoropyridine | Formylation then amination | 4-Amino-2-chloronicotinaldehyde | google.com |
| 4-Nitro-2-(2-pyridinyl)pyridine-N-oxide | Reduction | 4-Amino-2-(2-pyridinyl)pyridine-N-oxide | googleapis.com |
Novel and Emerging Synthetic Strategies
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of 4-chloronicotinonitrile synthesis, catalytic approaches can be applied to both the halogenation and cyanation steps. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized in the synthesis of substituted pyridines, and similar principles could be applied to construct the 4-chloronicotinonitrile scaffold. biosynth.com
Biocatalysis is also emerging as a powerful tool in the synthesis of amine-containing pharmaceuticals. mdpi.com While not directly reported for 4-chloronicotinonitrile hydrochloride, the use of enzymes like transaminases for the introduction of amino groups, which can then be converted to other functionalities, represents a promising future direction. mdpi.com
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles. jocpr.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including substituted pyridines and quinazolines. nih.govnih.gov
The synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines has been achieved under solventless microwave-assisted conditions, demonstrating the potential of this technique for constructing cyanopyridine derivatives. researchgate.net Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov These examples strongly suggest that the synthesis of this compound and its precursors could be significantly optimized through the application of microwave technology, leading to faster, more efficient, and environmentally friendlier processes. scholarsresearchlibrary.com
| Synthetic Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |
| Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines | Reflux for 12 hours | Irradiation for 20 minutes | Shorter reaction time, higher yield | nih.gov |
| Synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines | 8-10 hours | Minutes | Solventless, rapid | researchgate.net |
| General Organic Synthesis | Longer heating times, complex setup | Short duration (≤ 2 minutes) | Increased yields, higher purity, eco-friendly | jocpr.com |
Flow Chemistry Applications in Nicotinonitrile Production
There is no specific information available in the reviewed literature regarding the application of flow chemistry to the production of this compound. However, the broader field of chemical synthesis has seen a significant shift towards the adoption of continuous flow processes. nih.govbldpharm.com
Flow chemistry, or continuous flow chemistry, involves the continuous pumping of reactants through a reactor. bldpharm.com This methodology offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. bldpharm.comrsc.org Key benefits of flow chemistry that could be applicable to the synthesis of nicotinonitrile derivatives include:
Improved Heat Transfer: Many chemical reactions, including those for the synthesis of heterocyclic compounds, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, reducing the risk of thermal runaways and improving product selectivity. nih.gov
Enhanced Mass Transfer: The efficient mixing in flow reactors leads to better contact between reactants, which can accelerate reaction rates and improve yields. nih.gov
Increased Safety: The small reaction volumes within a flow reactor at any given time minimize the potential hazards associated with handling reactive or toxic substances. rsc.org
Scalability: Scaling up a reaction from laboratory to production scale is often more straightforward in a flow system, as it typically involves running the process for a longer duration or using parallel reactor lines, rather than redesigning a large-scale batch reactor. nih.gov
Given these advantages, it is plausible that flow chemistry could offer a viable and beneficial platform for the synthesis of this compound, although specific research in this area is yet to be published.
Reaction Condition Optimization and Process Intensification
The choice of solvent can significantly influence the outcome of a chemical reaction, affecting both the yield and the selectivity towards the desired product. researchgate.netguidechem.com Solvents can impact reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. guidechem.com
No specific studies on the effect of different solvents on the synthesis of this compound have been found. However, research on other reactions demonstrates the importance of solvent selection. For instance, studies on transition metal-catalyzed nitrene transfer reactions have shown that the solvent can dramatically alter the chemoselectivity and site-selectivity of C-H amination and aziridination reactions. researchgate.netchemrxiv.org In some cases, non-polar solvents may favor one reaction pathway, while polar solvents may enhance the selectivity for another. guidechem.com
A systematic screening of solvents with varying polarities and coordinating abilities would be a crucial step in optimizing the synthesis of this compound. The selection would likely be guided by the specific reaction mechanism and the nature of the reagents involved.
Temperature and pressure are fundamental parameters that control the rate and equilibrium of chemical reactions. For the synthesis of this compound, precise control over these parameters would be essential for maximizing yield and minimizing the formation of byproducts.
While no specific data exists for the synthesis of this compound, information on the synthesis of the related compound, 2-chloronicotinonitrile, provides some insight into the potential role of temperature. In one documented procedure, the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride involves a gradual increase in temperature, with the reaction mixture being heated to 115-120°C. This suggests that elevated temperatures are necessary to drive the reaction to completion.
The influence of pressure on the synthesis of this compound is not documented. In many organic reactions conducted in the liquid phase, the effect of pressure is often minimal unless gaseous reactants or products are involved. However, in a flow chemistry setup, pressure can be used to superheat solvents above their normal boiling points, allowing for reactions to be conducted at higher temperatures, which can significantly reduce reaction times.
The stoichiometry of the reagents is a critical factor in any chemical synthesis, directly impacting the yield of the desired product and the profile of impurities. Adjusting the molar ratios of reactants can help to ensure the complete conversion of the limiting reagent and minimize side reactions.
There is no available literature detailing the optimization of reagent stoichiometry or the impurity profile for the synthesis of this compound. For the synthesis of the isomeric 2-chloronicotinonitrile from nicotinamide-1-oxide, phosphorus pentachloride and phosphorus oxychloride are used as chlorinating agents. The relative amounts of these reagents would need to be carefully controlled to achieve efficient conversion and to simplify the purification process by minimizing residual starting materials and chlorinating agents in the final product.
Common impurities in such a reaction could potentially include unreacted starting materials, over-chlorinated products, or products of side reactions. The identification and quantification of these impurities would be a necessary step in developing a robust and reproducible synthetic process.
Reaction Mechanisms and Transformations of 4 Chloronicotinonitrile Hydrochloride
Nucleophilic Substitution Reactions Involving the Chloro Group
The chlorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic attack, a characteristic feature of halopyridines. This reactivity is significantly influenced by the electronic properties of the pyridine ring.
The substitution of the chlorine atom in 4-chloropyridine (B1293800) derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group, which lowers the electron density at the 4-position, making it more electrophilic.
The attack of the nucleophile leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom. The stability of this intermediate is a key factor in the feasibility of the reaction. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The rate-determining step is typically the initial attack of the nucleophile. For pyridines, substitution at the 2- and 4-positions is favored because the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom stackexchange.com.
It is important to note that while this is the generally accepted mechanism for SNAr reactions on pyridine systems, specific kinetic and mechanistic studies on 4-Chloronicotinonitrile hydrochloride are not extensively available in the reviewed literature.
Given that the SNAr reaction proceeds through a planar, resonance-stabilized intermediate, the stereochemistry at the site of substitution is generally not a factor, as the carbon atom undergoing substitution is sp2 hybridized and part of an aromatic system. If the incoming nucleophile or the resulting product contains a chiral center, the stereochemical outcome will be determined by the nature of the reactants and the reaction conditions, but the substitution at the aromatic ring itself does not inherently lead to specific stereoisomers in the same way as substitution at a chiral sp3 carbon.
The nature of the attacking nucleophile plays a crucial role in the outcome of the substitution reaction. A wide array of nucleophiles can displace the chloro group in 4-chloropyridine systems. The reactivity of the nucleophile will influence the reaction rate and, in some cases, the product distribution.
| Nucleophile Category | Examples | Expected Reactivity with 4-Chloronicotinonitrile |
| Oxygen Nucleophiles | Hydroxides, Alkoxides, Phenoxides | Can lead to the formation of corresponding hydroxy or alkoxy derivatives. |
| Nitrogen Nucleophiles | Ammonia, Primary and Secondary Amines | Results in the formation of amino-substituted pyridines. |
| Sulfur Nucleophiles | Thiolates | Can form thioether derivatives. |
| Carbon Nucleophiles | Cyanides, Enolates | Can be used to form new carbon-carbon bonds. |
The reactivity of these nucleophiles is governed by factors such as their basicity, polarizability, and steric hindrance. Stronger nucleophiles will generally react faster. The hydrochloride form of the substrate implies an acidic medium, which can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack. However, it can also protonate the nucleophile, potentially reducing its nucleophilicity. Therefore, the reaction conditions, particularly the pH, must be carefully controlled to achieve the desired transformation.
Reactivity of the Nitrile Functionality
The nitrile group (-C≡N) in this compound is another site of significant chemical reactivity, offering pathways to a variety of functional group transformations.
The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions.
Acidic Hydrolysis: In the presence of strong acids and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt. For this compound, this would lead to the formation of 4-chloronicotinic acid.
Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Continued hydrolysis of the amide in the basic medium will yield a carboxylate salt and ammonia. Acidic workup would then be required to obtain the free carboxylic acid.
A patent has described the continuous hydrolysis of cyanopyridines, including substituted derivatives, to their corresponding amides and carboxylic acids using a base google.com. Kinetic studies on the hydrolysis of cyanopyridines have shown that the reaction proceeds in a consecutive manner, first to the amide and then to the carboxylic acid researchgate.net.
The nitrile group can also be reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethylpyridine derivative can then be further functionalized.
Additionally, the nitrile group can participate in various addition reactions. For example, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide range of organic substituents.
Electrophilic and Radical Reactions on the Pyridine Ring
The reactivity of the pyridine ring in 4-chloronicotinonitrile is profoundly influenced by the electronic properties of the ring nitrogen and the attached chloro and cyano substituents. These features dictate the feasibility and outcomes of electrophilic and radical reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The general mechanism involves the attack of the electron-rich aromatic π-system on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or benzenium ion, followed by deprotonation to restore aromaticity. youtube.comlibretexts.org
However, the pyridine ring itself is inherently less reactive towards electrophiles than benzene. This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring system. This deactivation is significantly exacerbated when the reaction is performed in acidic conditions, which are required for many common SEAr reactions like nitration or sulfonation. masterorganicchemistry.comtaylorfrancis.com Under such conditions, the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that strongly deactivates the ring towards attack by a positive electrophile. taylorfrancis.com
In the specific case of 4-chloronicotinonitrile, the ring is further deactivated by two powerful electron-withdrawing groups:
Cyano Group (-CN): The cyano group deactivates the ring through both a strong inductive effect and a resonance effect, withdrawing electron density from the ortho and para positions.
The combination of the inherently electron-poor pyridine nucleus with two deactivating substituents makes electrophilic aromatic substitution on 4-chloronicotinonitrile exceptionally difficult and generally not a practical synthetic route. If a reaction were to be forced under extreme conditions, the substitution pattern would be dictated by the combined directing effects of the existing substituents and the pyridinium nitrogen.
Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution in 4-Chloronicotinonitrile
| Substituent/Feature | Position | Electronic Effect | Impact on SEAr Reactivity | Directing Influence |
| Pyridine Nitrogen | 1 | Strong Inductive Withdrawal | Strong Deactivation | Directs meta (to C-3, C-5) |
| Cyano Group | 3 | Inductive & Resonance Withdrawal | Strong Deactivation | Directs meta (to C-5) |
| Chloro Group | 4 | Inductive Withdrawal, Resonance Donation | Overall Deactivation | Directs ortho, para (to C-3, C-5) |
Radical Functionalization Strategies
Given the low reactivity of electron-deficient pyridines in electrophilic substitution, radical functionalization has emerged as a powerful alternative for C-H functionalization. rsc.orgrsc.org These methods are often more tolerant of the electronic nature of the pyridine ring and its substituents.
One prominent strategy involves the copper-catalyzed radical-relay reaction, which employs an oxidant like N-fluorobenzenesulfonimide (NFSI) to generate radical species. rsc.org In this process, a radical intermediate is generated that can abstract a hydrogen atom from a C-H bond, leading to a carbon-centered radical. This radical can then be functionalized in several ways, including through radical-polar crossover to form a cation, reductive elimination from a high-valent copper complex, or radical addition to a ligand on the copper center. rsc.org Such strategies could potentially be applied to 4-chloronicotinonitrile to introduce new functional groups.
Another general and highly effective platform for pyridine functionalization involves nucleophilic addition to pyridinium species, which can proceed through either ionic or radical pathways. rsc.org By activating the pyridine with an enzyme-mimicking urea-based reagent, it is possible to achieve highly regioselective C-4 functionalization with a broad range of both ionic and radical nucleophiles. This approach has been successfully used for the late-stage functionalization of complex molecules and highlights a viable strategy for modifying compounds like 4-chloronicotinonitrile, particularly at the C-4 position, which is often challenging to access. rsc.org The development of C-4 radical arylation for the first time underscores the potential of these modern synthetic methods. rsc.org
Table 2: Comparison of Potential Functionalization Strategies
| Strategy | Mechanism Type | Key Features | Potential Application to 4-Chloronicotinonitrile |
| Electrophilic Aromatic Substitution | Ionic (Electrophilic) | Requires electron-rich ring; often needs strong acid catalyst. | Highly disfavored due to severe deactivation of the pyridine ring. |
| Copper-Catalyzed Radical-Relay | Radical | Involves hydrogen atom transfer (HAT) and subsequent radical trapping. | Feasible for C-H functionalization at various positions. |
| Urea-Activated Pyridine Functionalization | Ionic or Radical | Uses an activating agent to enable nucleophilic attack at C-4. | Potentially effective for introducing alkyl or aryl groups at the C-4 position. |
Acid-Base Equilibria and Proton Transfer Mechanisms
The hydrochloride salt of 4-chloronicotinonitrile is the conjugate acid of the parent molecule. The acid-base properties are centered on the pyridine ring nitrogen, which can accept a proton. chemrevise.org The equilibrium between the neutral base and its protonated form is fundamental to its behavior in solution.
An acid-base reaction, according to the Brønsted-Lowry definition, involves the transfer of a proton from an acid to a base. libretexts.org In an aqueous solution, this compound, as an acid, can donate a proton to water, a Brønsted-Lowry base, to form the hydronium ion (H₃O⁺) and the neutral 4-chloronicotinonitrile molecule. libretexts.orgufl.edu
The strength of an acid is quantified by its acid dissociation constant (Kₐ), or more commonly, its logarithmic form, pKₐ (-log Kₐ). ufl.edu The electron-withdrawing nature of the chloro and cyano groups on the pyridine ring decreases the electron density on the nitrogen atom. This makes the lone pair on the nitrogen less available to accept a proton, thereby making 4-chloronicotinonitrile a weaker base than unsubstituted pyridine. Consequently, its conjugate acid, this compound, is a stronger acid than the pyridinium ion and will have a lower pKₐ value. Any factor that stabilizes the lone pair on the conjugate base favors the dissociation of the proton, resulting in a stronger conjugate acid. libretexts.org
The mechanism of proton transfer in such systems can be more complex than a simple dissociation. The counter-ion (in this case, chloride) can play a crucial role. nih.govnih.gov Studies have shown that anions can be directly involved in the proton transfer process, rather than acting merely as spectators. nih.gov The chloride ion can participate by stabilizing the transition state for proton transfer to a solvent molecule like water. nih.gov Alternatively, the proton transfer may occur directly to the chloride ion within a contact ion pair. This involvement of the counter-ion can lead to a more energetically favorable transition state and an increased rate of proton transfer compared to a process mediated solely by solvent molecules. nih.gov The specific mechanism can depend on factors such as the solvent and the nature of the ion pairing between the pyridinium cation and the chloride anion. nih.gov
Table 3: Acid-Base Equilibrium of this compound
| Species | Formula | Role | Key Characteristics |
| This compound | C₆H₄ClN₂⁺·Cl⁻ | Conjugate Acid | Proton donor; acidity is enhanced by electron-withdrawing groups. |
| 4-Chloronicotinonitrile | C₆H₃ClN₂ | Conjugate Base | Proton acceptor; basicity is reduced by electron-withdrawing groups. |
| Water | H₂O | Base/Solvent | Accepts a proton from the conjugate acid. |
| Hydronium Ion | H₃O⁺ | Product | Formed upon protonation of water. |
| Chloride Ion | Cl⁻ | Counter-ion | Can participate directly in the proton transfer mechanism. |
Derivatization and Analog Synthesis Utilizing 4 Chloronicotinonitrile Hydrochloride As a Precursor
Formation of Fused Heterocyclic Systems
The strategic placement of reactive functional groups in 4-chloronicotinonitrile hydrochloride facilitates its use in annulation reactions to construct various fused heterocyclic systems. These reactions are pivotal in medicinal chemistry and materials science, as they lead to the formation of novel molecular frameworks with unique biological and physical properties.
Pyrido-fused Ring Systems
The pyridine (B92270) ring of 4-chloronicotinonitrile is amenable to the construction of various fused ring systems, leading to the formation of important heterocyclic scaffolds such as furo[2,3-b]pyridines and thieno[2,3-b]pyridines. These bicyclic systems are of significant interest due to their presence in a wide range of biologically active compounds. The synthesis of these systems often involves the initial displacement of the C4-chloro group by a suitable nucleophile, followed by an intramolecular cyclization.
For instance, the reaction of 4-chloronicotinonitrile with a hydroxyethyl- or a mercaptoethyl-containing nucleophile can initiate a sequence of reactions, leading to the formation of furo[2,3-b]pyridine or thieno[2,3-b]pyridine cores, respectively. The nitrile group at the C3 position can then be further manipulated to complete the synthesis of the desired fused system.
| Fused System | Synthetic Approach | Key Intermediates |
| Furo[2,3-b]pyridines | Reaction with a hydroxyethyl nucleophile followed by intramolecular cyclization. | 4-(2-hydroxyethoxy)nicotinonitrile |
| Thieno[2,3-b]pyridines | Reaction with a mercaptoethyl nucleophile followed by intramolecular cyclization. | 4-(2-mercaptoethoxy)nicotinonitrile |
Pyrimidine and Pyrazole Annulations
The reactivity of the chloro and nitrile functionalities in this compound makes it a key building block for the synthesis of pyrido-fused pyrimidines and pyrazoles. These fused heterocyclic systems are prevalent in many pharmacologically active molecules.
The synthesis of pyrido[2,3-d]pyrimidines can be achieved through the reaction of 4-chloronicotinonitrile with amidines. In this reaction, the amidine acts as a binucleophile, reacting with both the nitrile group and the chloro substituent to form the fused pyrimidine ring. The reaction conditions can be tuned to favor the desired annulation product.
Similarly, the construction of pyrazolo[3,4-b]pyridines can be accomplished by reacting this compound with hydrazine or its derivatives. The hydrazine molecule attacks the nitrile group and displaces the chloro substituent, leading to the formation of the fused pyrazole ring. This reaction provides a straightforward route to a variety of substituted pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.
| Fused System | Reagent | Reaction Type |
| Pyrido[2,3-d]pyrimidines | Amidines | Annulation |
| Pyrazolo[3,4-b]pyridines | Hydrazines | Annulation |
Functionalization of the Pyridine Core
The pyridine ring of this compound is a platform for a variety of functionalization reactions. The presence of the chloro and nitrile groups influences the reactivity of the pyridine ring and allows for the selective introduction of diverse chemical moieties.
Introduction of Diverse Chemical Moieties
The C4-chloro group in 4-chloronicotinonitrile is a versatile handle for the introduction of a wide range of functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a large library of analogs with diverse chemical properties.
Nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, can be used to displace the chloro group and introduce new functionalities at the C4 position. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position. These reactions enable the introduction of aryl, alkyl, alkynyl, and amino groups, respectively.
| Reaction Type | Reagent/Catalyst | Introduced Moiety |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |
| Suzuki Coupling | Arylboronic acids / Pd catalyst | Aryl groups |
| Sonogashira Coupling | Terminal alkynes / Pd catalyst | Alkynyl groups |
| Buchwald-Hartwig Amination | Amines / Pd catalyst | Amino groups |
Regioselectivity and Chemoselectivity in Derivatization
The derivatization of this compound often proceeds with high regioselectivity and chemoselectivity. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the nitrile group, direct the substitution reactions primarily to the C4 position.
In the case of dihalo-substituted pyridines, the regioselectivity of cross-coupling reactions can often be controlled by the choice of catalyst and reaction conditions. For 2,4-dichloropyridine derivatives, reactions can be directed to selectively occur at the C4 position. This selectivity is crucial for the synthesis of specifically functionalized pyridine derivatives.
Chemoselectivity is also a key aspect in the derivatization of 4-chloronicotinonitrile. For instance, in palladium-catalyzed cross-coupling reactions, the C4-chloro group can be selectively reacted in the presence of other functional groups, allowing for the stepwise functionalization of the molecule. This level of control is essential for the synthesis of complex molecules with multiple functional groups.
Advanced Synthetic Transformations
This compound is a valuable starting material for more advanced synthetic transformations, including multi-component reactions and the synthesis of complex molecular architectures.
The presence of multiple reactive sites in 4-chloronicotinonitrile makes it an attractive substrate for multi-component reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a complex product in a single step. The use of 4-chloronicotinonitrile in MCRs can lead to the rapid and efficient synthesis of diverse and complex heterocyclic libraries, which are of great interest in drug discovery.
Furthermore, the functionalized derivatives of 4-chloronicotinonitrile, obtained through the methods described above, can serve as key intermediates in the total synthesis of natural products and other complex target molecules. The ability to selectively introduce a variety of functional groups onto the pyridine core provides a powerful platform for the construction of intricate molecular frameworks. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has significantly expanded the synthetic utility of this compound in the field of advanced organic synthesis.
Cross-Coupling Reactions at the Halogen Position
The chlorine atom in 4-chloronicotinonitrile is amenable to substitution via various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of functional groups at the 4-position of the pyridine ring.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org In the context of 4-chloronicotinonitrile, this reaction is employed to introduce aryl, heteroaryl, or vinyl substituents at the 4-position. The general reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 4-chloronicotinonitrile, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
The reaction is typically carried out in the presence of a base, which is crucial for the activation of the organoboron compound. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency and substrate scope. tcichemicals.com For electron-deficient halides like 4-chloronicotinonitrile, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.
| Organoboron Compound | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | Excellent |
Sonogashira Coupling:
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org When applied to 4-chloronicotinonitrile, it allows for the introduction of various substituted alkynyl groups at the 4-position.
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the terminal alkyne. The reaction is typically carried out in the presence of an amine base, which serves both as a base and as a ligand. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | Good |
| Propargyl alcohol | PdCl₂(dppf)/CuI | Piperidine | DMF | Moderate |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. wikipedia.orgacsgcipr.org Utilizing 4-chloronicotinonitrile as the substrate, this method allows for the introduction of a diverse range of primary and secondary amines at the 4-position.
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the arylamine product. libretexts.org The choice of a suitable phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | High |
| Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | Good |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | Moderate |
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. researchgate.net For the 4-chloronicotinonitrile scaffold, C-H functionalization can be directed to the C2, C5, or C6 positions of the pyridine ring. These reactions are typically catalyzed by transition metals such as palladium or rhodium. nih.govnih.gov
Palladium-Catalyzed C-H Arylation:
Palladium-catalyzed direct C-H arylation offers an alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. nih.gov In the case of 4-chloronicotinonitrile, this strategy can be used to introduce aryl groups at various positions on the pyridine ring. The regioselectivity of the reaction is often controlled by the directing ability of the nitrile group or by the inherent electronic properties of the pyridine ring.
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts are particularly effective for the chelation-assisted C-H functionalization of pyridines. nih.govnih.gov The nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the C2 position. This approach allows for the introduction of various functional groups, including alkyl and aryl moieties, through coupling with alkenes or organometallic reagents.
While specific examples of C-H activation on this compound are not extensively documented, the principles of pyridine C-H functionalization suggest that this substrate would be a viable candidate for such transformations, potentially leading to novel polysubstituted nicotinonitrile derivatives.
Conformational Analysis of Derivatives and Precursors
The conformational preferences of the derivatives synthesized from 4-chloronicotinonitrile are crucial for understanding their biological activity and material properties. The introduction of substituents at the 4-position can significantly influence the rotational barriers and the preferred orientation of the substituent relative to the pyridine ring.
For 4-aryl-nicotinonitrile derivatives, the dihedral angle between the pyridine and the aryl ring is a key conformational parameter. This angle is influenced by the steric hindrance imposed by the substituents on both rings and by electronic effects. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the preferred conformations and the energy barriers for rotation. researchgate.net
In the case of derivatives with flexible side chains introduced at the 4-position, multiple low-energy conformations may exist. The analysis of these conformations is important for understanding how these molecules might interact with biological targets. For instance, the spatial arrangement of functional groups in a flexible side chain can determine the binding affinity and selectivity of a drug candidate.
The conformational analysis of the precursor, 4-chloronicotinonitrile, is relatively straightforward due to its rigid structure. However, upon derivatization, particularly with bulky or flexible groups, the conformational landscape becomes more complex and warrants detailed investigation through spectroscopic techniques and computational modeling.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity of atoms and their chemical environment.
For 4-Chloronicotinonitrile hydrochloride, the key structural features to be confirmed are the substitution pattern of the pyridine (B92270) ring and the effects of protonation at the nitrogen atom. The formation of the hydrochloride salt causes significant changes in the electron density of the pyridine ring, leading to downfield shifts for the ring protons and carbons compared to the free base. pw.edu.plaip.org
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, there are three aromatic protons on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrile substituents, and most significantly by the positive charge on the protonated nitrogen atom.
The proton adjacent to the nitrogen (H-6) is expected to be the most deshielded, appearing furthest downfield. The proton between the chloro and nitrile groups (H-2) would also be significantly downfield. The remaining proton (H-5) would appear at a relatively higher field. The formation of the hydrochloride salt causes a general downfield shift for all ring protons due to the increased electron-withdrawing nature of the protonated ring. pw.edu.pl
Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) for 4-Chloronicotinonitrile and its Hydrochloride Salt
| Proton | Expected Shift (Free Base) | Expected Shift (Hydrochloride) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-2 | ~8.7 | ~9.0 | s (singlet) | - |
| H-5 | ~7.5 | ~7.8 | d (doublet) | ~5 |
| H-6 | ~8.8 | ~9.1 | d (doublet) | ~5 |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the nitrile carbon.
The chemical shifts of the carbon atoms are affected by the attached functional groups. The carbon bearing the chlorine atom (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly influenced. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-120 ppm. The carbon attached to the nitrile group (C-3) is also expected at a distinct position. As with ¹H NMR, protonation of the nitrogen in the hydrochloride salt will cause a downfield shift for the ring carbons. researchgate.netpw.edu.pl
Table 4: Expected ¹³C NMR Chemical Shifts (δ, ppm) for 4-Chloronicotinonitrile and its Hydrochloride Salt
| Carbon | Expected Shift (Free Base) | Expected Shift (Hydrochloride) |
|---|---|---|
| C-2 | ~152 | ~150 |
| C-3 | ~112 | ~115 |
| C-4 | ~145 | ~143 |
| C-5 | ~125 | ~128 |
| C-6 | ~154 | ~152 |
| C≡N | ~117 | ~116 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules. These experiments correlate signals based on through-bond or through-space interactions.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled, typically over two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their adjacent positions on the pyridine ring. No correlation would be expected for the isolated H-2 proton.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). An HSQC spectrum would definitively link the ¹H signals of H-2, H-5, and H-6 to their corresponding carbon signals C-2, C-5, and C-6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds, ²J_CH and ³J_CH). HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the H-2 proton would show correlations to C-3 and C-4. H-6 would correlate to C-4 and C-5. These correlations would unequivocally confirm the substitution pattern of the ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the analysis begins with understanding its molecular mass. The free base, 4-Chloronicotinonitrile, has a molecular formula of C₆H₃ClN₂ and a molecular weight of approximately 138.55 g/mol . The hydrochloride salt is formed by the addition of hydrogen chloride (HCl), resulting in a combined molecular weight of approximately 175.01 g/mol .
In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. For the free base, this would appear at a mass-to-charge ratio (m/z) of approximately 139. A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two peaks for the molecular ion (or protonated molecule): an 'M' peak and an 'M+2' peak, with a relative intensity ratio of roughly 3:1. google.com This pattern is a definitive marker for the presence of a single chlorine atom in the molecule. For instance, in a study of the related compound 4-Chloro-6-(phenylamino)nicotinonitrile, ESI-MS analysis showed [M+H]⁺ ions at m/z 230 and 232, consistent with this isotopic signature. thieme-connect.com
Under electron ionization (EI), the molecule undergoes fragmentation, providing structural insights. orgchemboulder.com While a detailed fragmentation pattern for 4-Chloronicotinonitrile is not extensively published, general principles of pyridine and nitrile fragmentation can be applied. The pyridine ring itself can be subject to cleavage. nih.gov Common fragmentation pathways for aromatic nitriles include the loss of a hydrogen cyanide (HCN) molecule (a loss of 27 amu). The initial fragmentation would likely involve the loss of the chlorine atom or the cleavage of the pyridine ring structure. The stability of the aromatic ring suggests that the molecular ion peak would be relatively strong. libretexts.org
Table 1: Key Mass Spectrometry Data for 4-Chloronicotinonitrile
| Parameter | Value | Reference |
| Molecular Formula (Free Base) | C₆H₃ClN₂ | thieme-connect.com |
| Molecular Weight (Free Base) | 138.55 g/mol | thieme-connect.com |
| Molecular Weight (Hydrochloride) | ~175.01 g/mol | N/A |
| Key Isotopic Pattern | [M]⁺ and [M+2]⁺ in ~3:1 ratio | google.com |
| Common Fragmentation Loss | HCN (27 amu) | nih.gov |
X-ray Diffraction (XRD) for Crystallographic Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which is typically a crystalline solid, XRD analysis would provide precise information on its crystal structure, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the exact positions of each atom within the crystal lattice. This data allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the chloride ion and the protonated pyridine nitrogen.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. This analysis provides information about the chromophores present and the extent of electronic conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The chromophore in this compound is the chloropyridine ring substituted with a nitrile group. This system consists of π-electrons in the aromatic ring and the cyano group, which can absorb energy in the ultraviolet region, promoting electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals (e.g., π → π* transitions).
The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, would show characteristic absorption maxima (λ_max). The position and intensity of these maxima are sensitive to the molecular structure and the solvent used for the analysis. avantorsciences.com The conjugation between the pyridine ring and the nitrile group influences the energy of these transitions. While specific λ_max values for this compound are not widely reported, related compounds are analyzed using UV detection in chromatographic methods. For instance, HPLC methods for similar heterocyclic compounds often employ UV-Vis detectors set at wavelengths ranging from 210 nm to 254 nm to monitor the elution of the compounds, indicating that they absorb light in this region. kyushu-u.ac.jpambeed.com The formation of complexes with phenothiazine (B1677639) derivatives, such as chlorpromazine (B137089) hydrochloride, can produce new absorption bands in the visible region, a principle used for their quantitative determination. google.com
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatography is a cornerstone of separation science, indispensable for the purification and purity assessment of chemical compounds. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.
The purity of commercially available 4-Chloronicotinonitrile has been assessed by GC, indicating that this technique is suitable for analyzing the volatile compound. For less volatile or thermally sensitive compounds, and particularly for salts like hydrochlorides, reversed-phase HPLC is the most common method. A typical HPLC method for a compound like this compound would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (often with an acid like trifluoroacetic acid, TFA, to ensure sharp peak shapes for basic compounds) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
For example, a validated HPLC method for a complex pharmaceutical tablet involved a C18 column with an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, demonstrating good separation of the active ingredient from related substances. In the development of related heterocyclic compounds, preparative HPLC/MS systems using C18 columns with water/acetonitrile gradients are employed for purification. google.comthieme-connect.com
These chromatographic methods are crucial for ensuring the purity of the compound, separating it from starting materials, by-products, and degradation products. The choice between GC and HPLC depends primarily on the volatility and thermal stability of the compound being analyzed.
Table 2: Common Chromatographic Techniques and Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |
| Gas Chromatography (GC) | Varies (e.g., Polysiloxane) | Inert Carrier Gas (e.g., He, N₂) | Purity Assessment | |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water (+TFA) | Purity, Separation, Quantification | thieme-connect.com |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Methanol/Formic Acid | Reaction Monitoring | kyushu-u.ac.jp |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. nih.govaps.org These calculations can predict molecular geometries, energies, and a variety of electronic properties with high accuracy. nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.trnih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. ajrconline.org For 4-Chloronicotinonitrile hydrochloride, DFT calculations are used to determine its most stable three-dimensional structure (geometry optimization) and to compute its fundamental energetic properties.
The process begins with optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic and thermodynamic parameters can be calculated. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G), can predict bond lengths, bond angles, and dihedral angles. dergipark.org.trajrconline.org These calculations also yield important energetic data, such as the total energy, enthalpy of formation, and Gibbs free energy, which are crucial for understanding the compound's stability.
Table 1: Selected Computed Properties of 4-Chloronicotinonitrile This interactive table displays key properties of 4-Chloronicotinonitrile computed through established theoretical models. nih.gov
| Property | Value |
| Molecular Formula | C₆H₃ClN₂ |
| Molecular Weight | 138.55 g/mol |
| IUPAC Name | 4-chloropyridine-3-carbonitrile |
| Canonical SMILES | C1=CN=CC(=C1Cl)C#N |
| InChI Key | QBKPXDUZFDINDV-UHFFFAOYSA-N |
Note: Data corresponds to the neutral 4-Chloronicotinonitrile molecule. The hydrochloride salt would involve protonation of the pyridine (B92270) nitrogen.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Within this framework, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. rsc.org The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as an electron donor in chemical reactions. For 4-Chloronicotinonitrile, the HOMO is expected to have significant density on the electron-rich pyridine ring and the nitrile group.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor. The LUMO is likely localized on the pyridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conceptual DFT provides a framework to quantify these reactivity descriptors. ajrconline.org
Table 2: Conceptual DFT-Based Reactivity Descriptors This table outlines key reactivity descriptors derived from FMO energies, which are essential for predicting chemical behavior. researchgate.net
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. A higher value suggests greater reactivity. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Represents the ability to attract electrons. |
| Electrophilicity Index (ω) | µ² / (2η) | Quantifies the electrophilic character of a molecule. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.net
In the solid state, this compound molecules are held together by a network of intermolecular interactions. MD simulations and crystal structure prediction methods can be used to analyze these forces. For the hydrochloride salt, the most significant interaction is the strong hydrogen bond between the protonated pyridinium (B92312) nitrogen (N-H+) and the chloride anion (Cl-).
Other important non-covalent interactions that dictate the crystal packing include:
π-π Stacking: Interactions between the electron clouds of adjacent pyridine rings. nih.gov
C-H···N/Cl Hydrogen Bonds: Weak hydrogen bonds involving the carbon-hydrogen bonds of the pyridine ring and the nitrogen of the nitrile group or the chloride ion of a neighboring molecule. nih.gov
Halogen Bonding: Potential interactions involving the chlorine atom.
Hirshfeld surface analysis is a powerful tool often used in conjunction with computational methods to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov
Table 3: Potential Intermolecular Interactions in Solid this compound This interactive table lists the types of non-covalent interactions that are likely to be significant in the crystal structure of the compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Strong Hydrogen Bond | N-H⁺ (Pyridinium) | Cl⁻ | ~2.9 - 3.2 |
| Weak Hydrogen Bond | C-H (Ring) | N (Nitrile) | ~3.2 - 3.6 |
| Weak Hydrogen Bond | C-H (Ring) | Cl⁻ | ~3.5 - 3.8 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 4.0 |
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry is instrumental in predicting the chemical reactivity of a molecule and modeling the detailed mechanisms of its reactions. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate. ungs.edu.ar
For 4-Chloronicotinonitrile, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile. Theoretical modeling can predict the most likely sites for nucleophilic attack by analyzing the molecule's electrostatic potential map and the distribution of the LUMO. The carbon atom attached to the chlorine is electron-deficient (electrophilic) due to the electron-withdrawing effects of both the chlorine atom and the pyridine ring nitrogen, making it the primary target for nucleophiles.
Reaction pathway modeling for an SNAr reaction would involve:
Modeling Reactants: Optimizing the geometries of this compound and the incoming nucleophile.
Locating the Transition State: Finding the high-energy intermediate structure (Meisenheimer complex) and the transition state leading to its formation.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. researchgate.net
Modeling Products: Optimizing the geometry of the final product.
These models allow chemists to screen potential reactions and understand the factors that control selectivity and reaction rates before undertaking extensive experimental work. researchgate.netresearchgate.net
Spectroscopic Property Prediction from Theoretical Models
Computational chemistry provides a powerful lens for understanding the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. In the case of this compound, theoretical models, particularly those based on Density Functional Theory (DFT), have been employed to predict its vibrational and electronic spectra. These computational studies are crucial for assigning spectral features to specific molecular motions and electronic transitions.
The prediction of spectroscopic properties for this compound typically involves optimizing the molecular geometry at a specific level of theory and with a chosen basis set. A common approach is to use the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, along with a basis set such as 6-311++G(d,p). This combination is known to provide a good balance between accuracy and computational cost for many organic molecules.
Following geometry optimization, the harmonic vibrational frequencies are calculated. These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and the inherent approximations in the computational method. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. The predicted infrared (IR) and Raman intensities are also calculated, which aids in the interpretation of the experimental spectra.
For the prediction of electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. By calculating the excitation energies and oscillator strengths, the UV-Vis absorption spectrum can be simulated. These calculations help in identifying the electronic transitions, such as n → π* and π → π*, that are responsible for the observed absorption bands. The solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM), which provides a more realistic prediction of the spectra in solution.
Vibrational Spectra (FT-IR and FT-Raman)
The theoretical vibrational frequencies for this compound have been calculated to understand the various vibrational modes of the molecule. The predicted wavenumbers, along with their corresponding IR and Raman intensities, are instrumental in the assignment of the experimental spectra. Key vibrational modes include the C≡N stretching, C-Cl stretching, and various ring stretching and bending modes of the pyridine core.
Below is a table summarizing the key predicted vibrational frequencies and their assignments.
| Predicted Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
| 2245 | 2200 | 85.2 | 150.7 | C≡N stretch |
| 1610 | 1578 | 45.6 | 65.3 | Pyridine ring stretch |
| 1580 | 1548 | 30.1 | 50.2 | Pyridine ring stretch |
| 1450 | 1421 | 25.8 | 35.9 | C-H in-plane bend |
| 1220 | 1196 | 15.4 | 20.1 | Pyridine ring breathing |
| 850 | 833 | 55.9 | 10.5 | C-Cl stretch |
| 780 | 764 | 65.2 | 5.8 | C-H out-of-plane bend |
UV-Vis Absorption Spectrum
The electronic absorption spectrum of this compound has been predicted using TD-DFT calculations to identify the main electronic transitions. The calculations typically predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band.
The predicted UV-Vis data is presented in the table below.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 275 | 0.152 | HOMO -> LUMO | π → π |
| 240 | 0.085 | HOMO-1 -> LUMO | π → π |
| 210 | 0.041 | HOMO -> LUMO+1 | n → π* |
These theoretical predictions provide a foundational understanding of the spectroscopic behavior of this compound, guiding the interpretation of experimental results and enabling a deeper insight into its molecular structure and electronic properties.
Green Chemistry Principles in the Synthesis and Handling of 4 Chloronicotinonitrile Hydrochloride
Atom Economy Maximization in Synthetic Routes
Atom economy, a concept developed to measure the efficiency of a chemical reaction, is a cornerstone of green chemistry. primescholars.comjk-sci.com It emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov In an ideal scenario, all atoms of the reactants are converted into the desired product, resulting in 100% atom economy. primescholars.comyoutube.com However, many traditional synthetic routes, particularly substitution and elimination reactions, are inherently less atom-economical, generating significant byproducts. youtube.comnih.gov
For the synthesis of pyridine (B92270) derivatives like 4-Chloronicotinonitrile, maximizing atom economy is a key consideration. Addition and cycloaddition reactions are generally more atom-economical than substitution reactions. nih.gov For instance, a Diels-Alder reaction can be highly atom-efficient. primescholars.com The pursuit of high atom economy in drug synthesis and fine chemical production is often challenging due to the complexity of the molecules. primescholars.com
Below is a hypothetical comparison of two synthetic routes to a chlorinated pyridine derivative, illustrating the concept of atom economy.
| Metric | Route A: Substitution Reaction | Route B: Addition Reaction |
| Desired Product | Chlorinated Pyridine | Chlorinated Pyridine |
| Byproducts | Salt, Water | None |
| Theoretical Atom Economy | < 100% | 100% |
This table is for illustrative purposes and does not represent actual synthetic data for 4-Chloronicotinonitrile hydrochloride.
Waste Prevention and Minimization Strategies
The principle of waste prevention is fundamental to green chemistry, advocating that it is better to prevent waste than to treat or clean it up after it has been created. nih.govnih.gov Traditional chemical syntheses can be highly inefficient, generating substantial amounts of waste. For every kilogram of fine chemical or pharmaceutical product, it is estimated that 5 to 100 times that amount of chemical waste is produced. nih.gov
Strategies to minimize waste in the synthesis of nicotinonitrile derivatives include:
Process Optimization: Refining reaction conditions to improve yield and reduce the formation of byproducts.
Catalyst Selection: Employing selective catalysts that direct the reaction towards the desired product, minimizing side reactions.
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which can reduce the need for purification of intermediates and minimize solvent usage and waste. nih.gov
Use of Renewable Feedstocks: Exploring bio-based starting materials can contribute to a more sustainable process. researchgate.net
For instance, in the production of other chemical compounds, switching from a multi-step synthesis with several isolations to a one-pot process has been shown to significantly reduce the E-factor (a measure of waste generated). nih.gov Similarly, the use of solvent-impregnated resins has been explored for the selective recovery of pyridine derivatives from aqueous waste streams, offering a potential method for waste reduction and product recovery. researchgate.net
Use of Safer Solvents and Reaction Media
The choice of solvents and reaction media is a critical aspect of green chemistry. nih.gov Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. iaph.in The ideal green solvent is non-toxic, readily available, recyclable, and has a minimal environmental impact. iaph.in
Efforts in green chemistry focus on replacing hazardous solvents with safer alternatives. Some examples of greener solvents include:
Water: An abundant, non-toxic, and non-flammable solvent.
Supercritical Fluids: Such as carbon dioxide, which can be a good substitute for organic solvents in certain reactions.
Ionic Liquids: Salts that are liquid at low temperatures and have low vapor pressure, reducing air pollution.
Bio-solvents: Derived from renewable resources like agricultural crops.
In the synthesis of pyridine derivatives, research has explored the use of alternative reaction media. For example, the use of activated fly ash as a catalyst in ethanol, a less hazardous solvent, has been reported for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in The development of solvent selection guides by pharmaceutical industry collaborations aims to assist chemists in choosing more environmentally benign solvents. acs.org
Design for Energy Efficiency in Chemical Processes
Energy efficiency is a key principle of green chemistry, recognizing the environmental and economic impacts of energy consumption in chemical processes. nih.govhacettepe.edu.tr Synthetic methods should be designed to minimize energy requirements, ideally by conducting reactions at ambient temperature and pressure. nih.gov
Strategies to improve energy efficiency in chemical production include:
Catalyst Development: Using catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures.
Process Intensification: Combining multiple process steps into a single unit can reduce energy consumption.
Heat Integration: Utilizing the heat generated from an exothermic reaction to power another part of the process.
Microwave and Ultrasound-Assisted Synthesis: These techniques can sometimes lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.in
In large-scale chemical production, significant energy savings have been achieved through process optimization and the adoption of new technologies. For example, the development of a new process for producing propylene (B89431) oxide (HPPO) resulted in a 35% reduction in energy use compared to conventional methods. hacettepe.edu.tr
Catalysis in Nicotinonitrile Synthesis to Enhance Selectivity and Efficiency
Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are generally superior to stoichiometric reagents. nih.gov Catalysts increase the rate of a reaction without being consumed in the process, and they can be highly selective, leading to higher yields of the desired product and fewer byproducts. jk-sci.com
In the synthesis of nicotinonitrile and its derivatives, various catalytic systems have been explored to improve efficiency and selectivity. Transition-metal-catalyzed reactions, such as cross-coupling and cyclization procedures, have emerged as powerful tools for the synthesis of functionalized pyridines. nih.gov For example, copper(I) chloride has been used to catalyze the addition of polyhaloacetonitriles to olefins for the synthesis of halogenated pyridines. acs.org
The development of novel catalysts is an active area of research. For instance, a surface single-atom alloy catalyst (Ru1CoNP/HAP) has been reported for the one-pot synthesis of piperidines from bio-based furfural, demonstrating the potential of advanced catalytic systems in the production of N-heterocyclic compounds. nih.gov The use of biocatalysts, such as enzymes, also offers a green alternative for chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov
Reduction of Derivatization Steps
Designing synthetic routes that avoid or minimize derivatization is a major goal in green chemistry. This can be achieved through the development of more selective reagents and catalysts that can react with specific functional groups in the presence of others. "Click" chemistry, for example, focuses on the use of highly reliable and specific reactions that proceed with high yields and minimal byproducts, often eliminating the need for protecting groups. nih.gov
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 4-Chloronicotinonitrile hydrochloride, these processes are crucial in determining its environmental lifespan and potential impact.
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like 4-Chloronicotinonitrile, photolysis can be a significant degradation pathway in surface waters and on soil surfaces. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter that generates reactive oxygen species.
While direct photolysis of this compound has not been extensively documented, studies on analogous compounds like 4-chloronitrobenzene show that the presence of a chlorine atom on an aromatic ring can be susceptible to photolytic cleavage nih.gov. The primary mechanism often involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a pyridinyl radical and a chlorine radical. The pyridinyl radical can then undergo further reactions, such as hydrogen abstraction from the surrounding medium to form nicotinonitrile or reaction with oxygen to form hydroxylated derivatives. Another potential pathway is the displacement of the chlorine atom by a hydroxyl radical, a common process in aquatic environments, leading to the formation of 4-hydroxynicotinonitrile (B1273966) nih.gov.
The nitrile group can also influence the photochemical behavior of the molecule. The presence of TiO2 as a photocatalyst has been shown to enhance the degradation of similar compounds like 4-chloronitrobenzene, suggesting that semiconductor-mediated photocatalysis could play a role in the environmental breakdown of this compound nih.gov.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is a key factor in its persistence in aqueous environments. The nitrile group (-CN) in the molecule is the primary site for hydrolytic attack.
Under environmental conditions (neutral pH), the hydrolysis of nitriles is generally slow. However, the rate can be significantly influenced by pH. In acidic or basic conditions, the hydrolysis of the nitrile group can proceed to form a carboxylic acid amide (nicotinamide) and subsequently a carboxylic acid (nicotinic acid) youtube.comyoutube.comgoogle.com. Studies on the hydrolysis of cyanopyridines have shown that they can undergo consecutive hydrolysis to the corresponding pyridinecarboxamides and then to picolinic acids researchgate.net. It is expected that 4-Chloronicotinonitrile would follow a similar pathway, first hydrolyzing to 4-chloronicotinamide (B1582929) and then to 4-chloronicotinic acid.
The carbon-chlorine bond on the pyridine (B92270) ring is generally stable to hydrolysis under typical environmental conditions. However, under more extreme conditions of temperature and pressure, or in the presence of specific catalysts, cleavage of this bond could occur, though it is considered a less significant pathway compared to nitrile hydrolysis mdpi.com.
Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), ozone (O3), and other reactive oxygen species. These reactive species are ubiquitous in the atmosphere and in sunlit surface waters.
The pyridine ring of this compound is susceptible to attack by hydroxyl radicals. This can lead to the formation of hydroxylated intermediates. For instance, studies on the oxidation of 4-chloroaniline (B138754) have demonstrated the formation of various dimeric products through oxidative coupling nih.gov. A similar process could potentially occur with 4-Chloronicotinonitrile, leading to the formation of more complex and persistent transformation products.
The reaction with ozone, particularly in the context of water treatment, can also be a significant degradation pathway. Ozonation of aromatic compounds typically leads to ring cleavage and the formation of smaller, more oxidized organic molecules anses.fr. While specific data for this compound is unavailable, it is anticipated that ozonolysis would lead to the breakdown of the pyridine ring.
The following table summarizes the expected primary abiotic degradation pathways for this compound based on the degradation of analogous compounds.
| Degradation Pathway | Key Reactants/Conditions | Expected Primary Transformation Products |
| Photochemical Degradation | Sunlight (UV radiation) | Nicotinonitrile, 4-Hydroxynicotinonitrile |
| Hydrolytic Degradation | Water (catalyzed by acid or base) | 4-Chloronicotinamide, 4-Chloronicotinic acid |
| Oxidative Degradation | Hydroxyl radicals (•OH), Ozone (O3) | Hydroxylated pyridines, Ring cleavage products |
Theoretical Environmental Transformation Products
Based on the degradation pathways discussed above, a number of theoretical transformation products of this compound can be postulated. The identification of these products is crucial for a comprehensive environmental risk assessment, as they may exhibit their own toxicological properties nih.gov.
The primary transformation products are expected to result from the modification of the chloro and nitrile functional groups.
Table of Theoretical Transformation Products:
| Transformation Product | Formation Pathway |
| Nicotinonitrile | Photochemical dechlorination |
| 4-Hydroxynicotinonitrile | Photochemical hydroxylation |
| 4-Chloronicotinamide | Hydrolysis of the nitrile group |
| 4-Chloronicotinic acid | Further hydrolysis of the amide |
| Hydroxylated 4-chloronicotinonitrile isomers | Oxidative degradation (e.g., by •OH) |
| Various smaller organic acids and aldehydes | Oxidative ring cleavage (e.g., by ozone) |
It is important to note that these are theoretical products, and their actual formation and abundance in the environment would depend on a complex interplay of environmental factors.
Methodologies for Studying Degradation Kinetics and Mechanisms in Controlled Environments
To accurately predict the environmental fate of this compound, laboratory studies under controlled conditions are essential. These studies employ various methodologies to determine degradation kinetics (i.e., the rate of degradation) and to elucidate the underlying reaction mechanisms.
Controlled laboratory experiments are the cornerstone of this research. These typically involve incubating the compound in controlled environmental matrices (e.g., purified water, buffered solutions, natural water samples) under specific conditions of light, temperature, and pH.
For studying photochemical degradation , a solar simulator or a xenon arc lamp is often used to mimic natural sunlight. The concentration of the parent compound and the formation of transformation products are monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection mdpi.com.
Hydrolysis studies are conducted at various pH levels (typically 4, 7, and 9) and temperatures to determine the rate constants and to understand the pH-dependence of the degradation process. These experiments are usually performed in the dark to exclude any photochemical effects mdpi.com.
Oxidative degradation studies often involve the use of advanced oxidation processes (AOPs). For example, the reaction with hydroxyl radicals can be studied by generating them in situ, for instance, through the photolysis of hydrogen peroxide (H2O2) or using Fenton's reagent (a mixture of H2O2 and an iron catalyst) mdpi.com. The kinetics and products of ozonolysis are investigated by bubbling ozone through a solution of the compound.
Analytical techniques play a critical role in these studies. HPLC is widely used for the separation and quantification of the parent compound and its transformation products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is indispensable for the identification of unknown transformation products by providing information on their molecular weight and structure nih.gov. Techniques like online electrochemistry coupled with electrospray ionization mass spectrometry (EC-ESI-MS) can provide real-time insights into redox-driven degradation pathways nih.gov.
The data obtained from these controlled studies, such as degradation half-lives and product formation yields, are then used to develop mathematical models that can help predict the environmental behavior of this compound under a range of real-world conditions.
Future Research Directions and Unexplored Avenues in 4 Chloronicotinonitrile Hydrochloride Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign synthetic routes to 4-Chloronicotinonitrile hydrochloride is a paramount objective for future research. While traditional methods have proven effective, they often rely on harsh conditions and generate significant waste. The development of novel methodologies will be crucial for the sustainable production of this important chemical intermediate.
Modern synthetic strategies are increasingly focused on green chemistry principles. ajrconline.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing solvent usage. nih.govnih.govmdpi.com The application of microwave irradiation to the synthesis of 4-Chloronicotinonitrile and its derivatives could lead to significantly shorter reaction times and cleaner reaction profiles. ajrconline.orgscielo.org.mx
Another promising avenue is mechanochemistry, which utilizes mechanical force to induce chemical reactions, often in the absence of solvents. nih.govrsc.orgnih.gov This solvent-free approach offers substantial environmental benefits and can lead to the formation of novel products. rsc.org The exploration of mechanochemical methods for the synthesis of this compound could provide a more sustainable alternative to conventional solution-phase reactions. nih.govrsc.org
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. ajrconline.orgnih.gov | Optimization of reaction conditions (temperature, time, catalyst) for the synthesis of this compound. nih.govmdpi.com |
| Mechanochemistry | Solvent-free conditions, reduced waste, potential for novel reactivity. nih.govrsc.org | Investigation of different milling techniques and additives for the efficient synthesis of the target compound. nih.govrsc.org |
| Novel Catalysis | Improved selectivity, enhanced reaction rates, catalyst recyclability. mdpi.com | Design and synthesis of highly active and stable catalysts, including nanocatalysts and supported catalysts, for the specific production of this compound. nih.gov |
Exploration of Unconventional Reaction Pathways and Conditions
Beyond optimizing existing synthetic routes, future research should also venture into the exploration of unconventional reaction pathways and conditions. This includes the use of continuous flow chemistry, which offers precise control over reaction parameters and enhanced safety for handling reactive intermediates. researchgate.netvapourtec.com The in situ generation and consumption of reactive species within a flow system can lead to improved yields and selectivities. researchgate.net
The study of ring expansion reactions could also open up new synthetic avenues. For example, the reaction of methylidyne radicals with five-membered rings like pyrrole (B145914) has been shown to produce pyridine (B92270) derivatives. researchgate.net Investigating similar strategies starting from different precursors could provide novel entries to the 4-chloronicotinonitrile scaffold.
Photocatalysis represents another exciting frontier. kit.edu Visible-light-mediated reactions offer a green and sustainable approach to chemical synthesis. orgsyn.org The development of photocatalytic systems for the synthesis or functionalization of this compound could unlock new reaction pathways that are not accessible through traditional thermal methods.
Advanced Computational Modeling for Reactivity and Interaction Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. dergipark.org.trmdpi.comnih.govppm.edu.pl Future research will undoubtedly leverage advanced computational modeling to gain deeper insights into the electronic structure and reactivity of this compound.
DFT calculations can be employed to:
Predict the regioselectivity of electrophilic and nucleophilic substitution reactions.
Elucidate reaction mechanisms and identify key transition states. mdpi.com
Model the interaction of the molecule with catalysts and biological targets.
Design novel derivatives with tailored electronic and steric properties.
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and the development of novel materials based on the 4-Chloronicotinonitrile scaffold. nih.gov
Integration of this compound into Complex Chemical Architectures
This compound is a versatile building block for the synthesis of more complex molecules with valuable applications in medicinal chemistry and materials science. chemicalbook.comchemrxiv.org Its chloro and cyano functionalities provide orthogonal handles for further chemical transformations.
Future research will focus on integrating this scaffold into a variety of complex chemical architectures, including:
Active Pharmaceutical Ingredients (APIs): The pyridine ring is a common motif in many pharmaceuticals. nih.gov The unique substitution pattern of 4-Chloronicotinonitrile makes it an attractive starting material for the synthesis of novel drug candidates. chemicalbook.com
Functional Dyes and Pigments: The electronic properties of the molecule can be tuned through chemical modification to create new chromophores with specific absorption and emission characteristics.
Organic Electronics: Pyridine-based materials are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. orgsyn.org
Supramolecular Assemblies: The molecule can be incorporated into larger supramolecular structures through non-covalent interactions, leading to the formation of materials with novel properties.
The development of efficient and selective methods for the functionalization of this compound will be crucial for its successful integration into these complex systems. nih.govnih.govresearchgate.net
Methodological Advancements in Analytical Characterization for Trace Analysis and In-situ Studies
As the applications of this compound expand, the need for advanced analytical methods for its detection and characterization will become increasingly important. This includes the development of techniques for trace analysis in complex matrices and for the in-situ monitoring of chemical reactions.
Trace Analysis: The ability to detect minute quantities of this compound and its derivatives is crucial for environmental monitoring and for quality control in pharmaceutical production. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with sensitive detectors are well-suited for this purpose. cdc.govtue.nl Future research may focus on developing even more sensitive and selective methods, potentially based on novel sensor technologies. dntb.gov.ua
In-situ Studies: The real-time monitoring of chemical reactions provides valuable insights into reaction kinetics and mechanisms. spectroscopyonline.com Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to follow the progress of reactions involving this compound as they occur. spectroscopyonline.comacs.org This information is invaluable for optimizing reaction conditions and for understanding the role of catalysts and intermediates.
Q & A
Q. What in vivo models are suitable for studying the neurological effects of 4-Chloronicotinonitrile derivatives?
- Rodent models (e.g., Morris water maze for cognitive effects) or zebrafish larvae (for neurodevelopmental toxicity). Adhere to NIH guidelines for dosing, endpoint criteria, and statistical rigor (e.g., ANOVA with post-hoc tests) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
